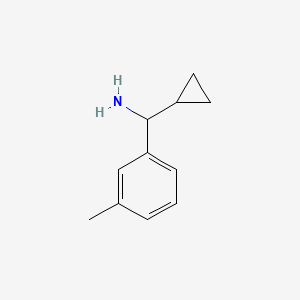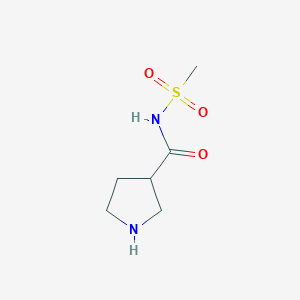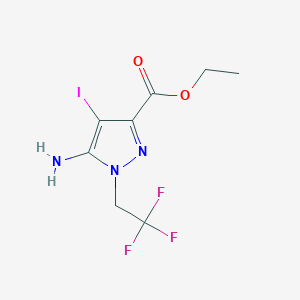
1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride typically involves several steps:
-
Synthesis of 1-(5-Phenylpyridin-2-yl)ethan-1-one
Reactants: Phenylboronic acid, 2-acetyl-5-bromopyridine, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
Conditions: The reaction is carried out under nitrogen atmosphere in toluene and water at 105°C.
-
Reduction to 1-(5-Phenylpyridin-2-yl)ethan-1-amine
Reactants: 1-(5-Phenylpyridin-2-yl)ethan-1-one and a reducing agent such as sodium borohydride.
Conditions: The reaction is typically performed in an alcohol solvent like methanol at room temperature.
-
Formation of the dihydrochloride salt
Reactants: 1-(5-Phenylpyridin-2-yl)ethan-1-amine and hydrochloric acid.
Conditions: The amine is dissolved in an appropriate solvent, and hydrochloric acid is added to form the dihydrochloride salt.
Chemical Reactions Analysis
1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduction can convert ketones to alcohols or amines to their corresponding alkylamines.
-
Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Products: Substitution reactions can introduce halogen atoms into the pyridine ring or the phenyl group.
Scientific Research Applications
1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
-
Medicinal Chemistry
- Used as a building block for the synthesis of pharmaceutical compounds.
- Potential applications in the development of drugs targeting neurological disorders.
-
Organic Synthesis
- Serves as an intermediate in the synthesis of more complex organic molecules.
- Utilized in the preparation of heterocyclic compounds with potential biological activity.
-
Biological Research
- Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
- Studied for its potential effects on cellular signaling pathways.
-
Industrial Applications
- Used in the production of specialty chemicals and materials.
- Potential applications in the development of novel catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound may interact with neurotransmitter receptors in the brain, influencing neuronal activity.
- Potential targets include G-protein coupled receptors and ion channels.
-
Pathways Involved
- The compound may modulate signaling pathways involved in neurotransmission and synaptic plasticity.
- It may also affect pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
1-(5-Phenylpyridin-2-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds:
-
5-Phenylpyridin-2-amine
- Similar structure but lacks the ethan-1-amine group.
- Used in the synthesis of various heterocyclic compounds .
-
1-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
- Contains a fluorine atom instead of a phenyl group.
- Studied for its potential applications in medicinal chemistry .
-
2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride
- Contains a pyrrolidine ring instead of a pyridine ring.
- Investigated for its potential effects on neurotransmitter systems .
Properties
Molecular Formula |
C13H16Cl2N2 |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
1-(5-phenylpyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10(14)13-8-7-12(9-15-13)11-5-3-2-4-6-11;;/h2-10H,14H2,1H3;2*1H |
InChI Key |
QADRMWMQKPOBAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C2=CC=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


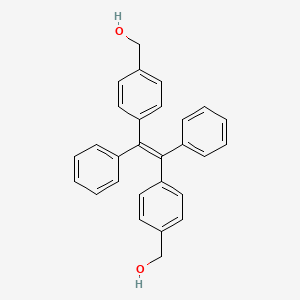
![N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B15090021.png)
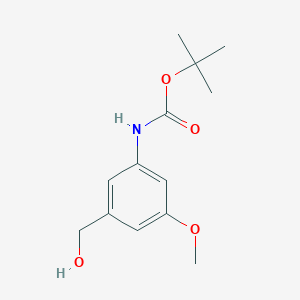
![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)

![4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)

![Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15090067.png)
![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)


